molecular formula C17H14FNO2S2 B2769780 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzamide CAS No. 2034491-79-5

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzamide

Cat. No.: B2769780
CAS No.: 2034491-79-5
M. Wt: 347.42
InChI Key: DGWRHHPGECRVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzamide is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and a fluorobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzamide typically involves multiple steps:

  • Formation of the Bithiophene Moiety: : The bithiophene unit can be synthesized through the coupling of thiophene derivatives. A common method involves the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

  • Introduction of the Hydroxyethyl Group: : The hydroxyethyl group can be introduced via a nucleophilic substitution reaction. This step often involves the reaction of a bithiophene derivative with an epoxide under basic conditions.

  • Formation of the Fluorobenzamide: : The final step involves the coupling of the hydroxyethyl-bithiophene intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The bithiophene moiety can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

  • Reduction: : Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding amine.

  • Substitution: : The fluorobenzamide part of the molecule can undergo nucleophilic aromatic substitution reactions, especially at the fluorine position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF), room temperature.

Major Products

    Oxidation: Sulfoxides and sulfones of the bithiophene moiety.

    Reduction: Corresponding amines from the reduction of the amide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new organic electronic materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its potential as a fluorescent probe due to the bithiophene moiety is of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. The presence of the fluorobenzamide group suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzamide exerts its effects is largely dependent on its interaction with specific molecular targets. The bithiophene moiety can participate in π-π stacking interactions, while the fluorobenzamide group can form hydrogen bonds and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: A simpler analog that lacks the hydroxyethyl and fluorobenzamide groups.

    2-Fluorobenzamide: Contains the fluorobenzamide moiety but lacks the bithiophene and hydroxyethyl groups.

    N-(2-Hydroxyethyl)-2-fluorobenzamide: Similar but lacks the bithiophene moiety.

Uniqueness

N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzamide is unique due to the combination of the bithiophene moiety, hydroxyethyl group, and fluorobenzamide structure. This combination imparts distinct electronic properties and potential biological activities that are not present in the simpler analogs.

This detailed overview provides a comprehensive understanding of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzamide, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S2/c18-13-4-2-1-3-12(13)17(21)19-9-14(20)16-6-5-15(23-16)11-7-8-22-10-11/h1-8,10,14,20H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWRHHPGECRVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.